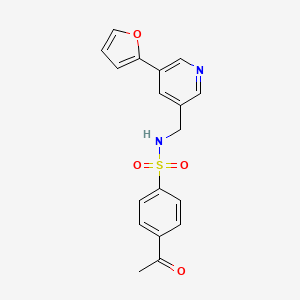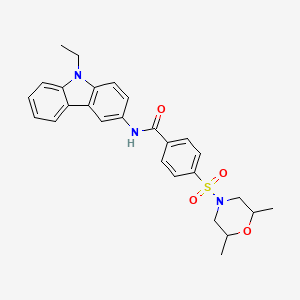
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide” is a chemical compound with the molecular formula C27H29N3O4S and a molecular weight of 491.6112.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that similar compounds can be synthesized using various organic chemistry techniques3.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C27H29N3O4S. Unfortunately, I couldn’t find more detailed information about its structural analysis12.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds can participate in various chemical reactions depending on their functional groups4.Physical And Chemical Properties Analysis
This compound has a molecular weight of 491.61. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties12.Scientific Research Applications
1. Synthesis and Biological Screening
A study by Patel, Sreenivasa, Jayachandran, and Kumar (2009) details the synthesis of bioactive molecules, including benzothiazoles and benzamides, for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These molecules, related to 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide, demonstrate a broad spectrum of biological and pharmacological screening potential (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
2. Anticancer Agents
Shao et al. (2014) conducted research on benzamides, including the molecular structure similar to 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide, as novel PI3K inhibitors and anticancer agents. The study highlighted the significant antiproliferative activities of these compounds in vitro against various human cancer cell lines and their potential as potent PI3K inhibitors (Shao et al., 2014).
3. Cardiac Electrophysiological Activity
Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide. These compounds showed comparable potency to other class III agents in in vitro Purkinje fiber assays, indicating their potential in producing class III electrophysiological activity (Morgan et al., 1990).
4. Synthesis and Enzyme Inhibition
Irshad et al. (2016) synthesized a new series of ethylated sulfonamides, incorporating moieties similar to 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide. These compounds were found to be good inhibitors of lipoxygenase and moderate inhibitors of other enzymes, indicating their potential application in enzyme inhibition and pharmacology (Irshad et al., 2016).
5. Alkylation Reactions in Synthetic Chemistry
Rayes, Linden, Abou‐Hadeed, and Hansen (2010) explored alkylation reactions involving compounds structurally related to 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide. Their research contributes to the understanding of chemical reactions and potential synthetic applications of these compounds in the field of organic chemistry (Rayes, Linden, Abou‐Hadeed, & Hansen, 2010).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of this compound. It’s important to handle all chemical compounds with care and use appropriate safety measures124.
Future Directions
I couldn’t find specific information on the future directions of research or applications for this compound. However, similar compounds are often subjects of ongoing research in various fields of chemistry and medicine124.
Please note that this analysis is based on the information I could find, and there may be more detailed or updated information available. Always consult with a qualified professional or trusted source when dealing with chemical compounds.
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-4-30-25-8-6-5-7-23(25)24-15-21(11-14-26(24)30)28-27(31)20-9-12-22(13-10-20)35(32,33)29-16-18(2)34-19(3)17-29/h5-15,18-19H,4,16-17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJHFRXCSNPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2796604.png)
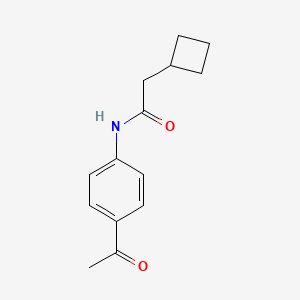
![N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2796606.png)
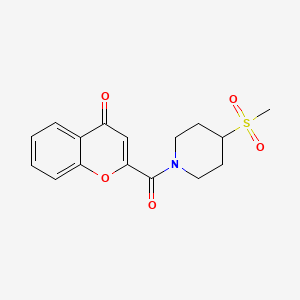
![5-((4-Benzhydrylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796611.png)
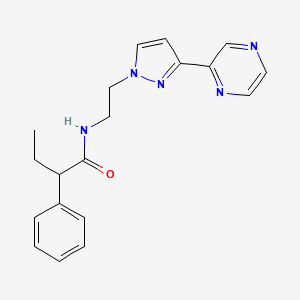
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
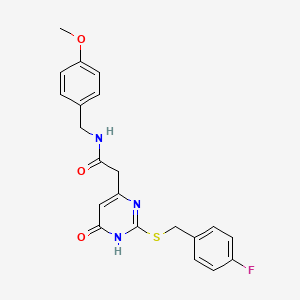

![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)

